3-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolone ring and difluoromethoxy and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-(difluoromethoxy)-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the final thiazolone product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thiazolone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its ability to form stable complexes makes it useful in the development of new materials with specific properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The difluoromethoxy and methoxy groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The thiazolone ring plays a crucial role in stabilizing these interactions, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)-3-ethoxyaniline
- 3-(Difluoromethoxy)aniline
Uniqueness
Compared to similar compounds, 3-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE stands out due to its unique combination of functional groups and the presence of the thiazolone ring
Properties
Molecular Formula |
C12H10F2N2O3S2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-[(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10F2N2O3S2/c1-18-9-4-7(2-3-8(9)19-11(13)14)5-15-16-10(17)6-21-12(16)20/h2-5,11H,6H2,1H3/b15-5+ |
InChI Key |
PVHRESNYTZZMNJ-PJQLUOCWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=O)CSC2=S)OC(F)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=O)CSC2=S)OC(F)F |
Origin of Product |
United States |
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